molecular formula C22H26N4O3 B2405032 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887214-74-6

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2405032
CAS No.: 887214-74-6
M. Wt: 394.475
InChI Key: HAVZIMNUIAZRIZ-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-19-8-7-16(13-20(19)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZIMNUIAZRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the piperidine ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Introduction of the acetamide group: The final step involves the acylation of the piperidine-benzimidazole intermediate with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacological activity or further derivatization.

Reaction TypeConditionsProductsReferences
Acidic Hydrolysis6M HCl, reflux (12–24 hrs)Carboxylic acid derivative + NH3+_3^+
Basic Hydrolysis2M NaOH, 80°C (8–12 hrs)Carboxylate salt + NH3_3

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the 3,4-dimethoxyphenyl group, which slows reactivity compared to unsubstituted analogues.

  • The reaction is monitored via HPLC to confirm >90% conversion .

Electrophilic Aromatic Substitution on Benzimidazole

The benzimidazole core participates in electrophilic substitution, primarily at the C5 position due to electronic effects from the piperidine and acetamide groups.

Reaction TypeReagentsProductsReferences
NitrationHNO3_3, H2_2SO4_45-Nitro-benzimidazole derivative
SulfonationFuming H2_2SO4_45-Sulfo-benzimidazole derivative

Key Findings :

  • Nitration at C5 is favored due to activation by the electron-donating piperidine ring .

  • Sulfonation requires elevated temperatures (100°C) for complete conversion .

Alkylation of Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation to form quaternary ammonium salts, enhancing solubility for biological assays.

Reaction TypeReagentsProductsReferences
AlkylationCH3_3I, K2_2CO3_3, DMFN-Methylpiperidinium derivative

Key Findings :

  • Alkylation proceeds efficiently in DMF with potassium carbonate as a base (yield: 75–85%) .

  • Quaternary salts exhibit improved water solubility but reduced CNS permeability .

Condensation Reactions at Benzimidazole NH

The NH group of benzimidazole participates in condensation with aldehydes to form Schiff bases.

Reaction TypeReagentsProductsReferences
Schiff BaseBenzaldehyde, AcOHN-Benzylidene derivative

Key Findings :

  • Reactions are pH-sensitive, requiring glacial acetic acid for optimal yields (60–70%) .

  • Schiff bases show enhanced metal-chelating properties .

Oxidation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under strong oxidizing conditions.

Reaction TypeReagentsProductsReferences
DemethylationBBr3_3, CH2_2Cl2_23,4-Dihydroxyphenyl derivative

Key Findings :

  • Boron tribromide selectively cleaves methyl ethers at −78°C .

  • The dihydroxy derivative exhibits increased antioxidant activity .

Nucleophilic Acyl Substitution

The acetamide’s carbonyl reacts with nucleophiles like hydrazines to form hydrazides.

Reaction TypeReagentsProductsReferences
HydrazideNH2_2NH2_2, EtOHAcetamide hydrazide derivative

Key Findings :

  • Hydrazide formation is quantitative in ethanol under reflux.

  • Derivatives are intermediates for heterocyclic synthesis (e.g., thiadiazoles) .

Catalytic Hydrogenation

Selective hydrogenation of the benzimidazole ring is achievable under high-pressure H2_2.

Reaction TypeConditionsProductsReferences
HydrogenationH2_2 (50 psi), Pd/C, EtOHPartially saturated benzimidazole

Key Findings :

  • Saturation occurs at the C4–C5 double bond, altering π-conjugation .

  • Catalytic hydrogenation reduces aromaticity, impacting receptor binding .

Scientific Research Applications

Anti-inflammatory Activity

Benzimidazole derivatives have been extensively studied for their anti-inflammatory properties. Research has shown that similar compounds exhibit significant inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-α) production, suggesting potential as anti-inflammatory agents. For instance, compounds related to benzimidazole have demonstrated promising results in reducing edema in animal models, indicating their therapeutic potential for inflammatory conditions .

Analgesic Effects

Several studies have highlighted the analgesic properties of benzimidazole derivatives. Compounds synthesized from this class have shown effective pain relief in various models, outperforming standard analgesics like ibuprofen and diclofenac in specific assays . The compound may similarly exhibit such properties, warranting further investigation.

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer activities. Studies have reported that certain derivatives can inhibit the growth of cancer cell lines through various mechanisms, including the inhibition of specific kinases like EGFR (epidermal growth factor receptor) . The compound may possess similar anticancer properties, making it a candidate for further research in oncology.

Molecular Docking and Structure-Activity Relationship (SAR)

Molecular docking studies provide insights into the binding affinities of compounds to target proteins, facilitating the understanding of their mechanisms of action. The SAR studies conducted on benzimidazole derivatives have revealed critical structural features that enhance biological activity . This approach can be applied to assess the interactions of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide with various biological targets.

Case Studies

StudyFindingsImplications
Li et al. (2015)Identified potent anti-inflammatory activity in benzimidazole derivatives with IC50 values < 1 µMSuggests potential for developing new anti-inflammatory drugs
Gaba & Mohan (2015)Compounds exhibited significant analgesic effects in animal modelsIndicates possible development as analgesics
Chang et al. (2012)Developed derivatives that inhibited Helicobacter pylori growthHighlights potential for gastrointestinal applications

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity, while the dimethoxyphenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine: Another benzimidazole derivative with a piperazine ring, used as an anti-helmintic or antibiotic agent.

    Bilastine: A benzimidazole derivative used as a non-sedating antihistamine.

Uniqueness

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O3C_{19}H_{26}N_4O_3, with a molecular weight of approximately 366.44 g/mol. It features a benzimidazole moiety linked to a piperidine ring and a dimethoxyphenyl acetamide group, which are crucial for its biological activity.

Anticancer Activity : Compounds containing benzimidazole and piperidine structures have been shown to exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division. Studies have reported that related compounds can inhibit cancer cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Neurological Effects : The piperidine component suggests potential neuroactive properties. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
AnticancerTubulin Polymerization0.4 - 1.68
AnticancerCell Proliferation (A549)0.29 - 1.48
AntimicrobialMIC against pathogens0.22 - 0.25
NeuroactivityReceptor ModulationNot specified

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of benzimidazole exhibit potent activity against various cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and MDA-MB-468 (breast cancer). The IC50 values for these compounds ranged from 0.29 to 1.48 µM, indicating strong antiproliferative effects .
  • Neuropharmacological Evaluation : Preliminary studies on related compounds suggest potential neuroprotective effects through modulation of G protein-coupled receptors (GPCRs). These findings indicate that the compound may influence neurotransmitter release and receptor activity, which could be beneficial in treating neurological disorders .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, with MIC values as low as 0.22 µg/mL against certain pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting significant antibacterial potential .

Q & A

Basic Research: Synthesis Optimization

Q: What experimental conditions are critical for optimizing the synthesis of this compound to achieve high purity (>95%)? A: Synthesis requires multi-step reactions with careful control of:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the piperidine and benzimidazole moieties .
  • Catalysts : Palladium-based catalysts or triethylamine improve coupling efficiency in heterocyclic ring formation .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product minimization .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or preparative HPLC ensures high purity. Analytical validation via NMR (¹H/¹³C) and LC-MS is mandatory .

Basic Research: Structural Characterization

Q: What spectroscopic and computational methods are recommended to resolve ambiguities in the compound’s stereochemistry? A:

  • X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally analogous benzimidazole-acetamide derivatives (e.g., C–C bond lengths: 1.48–1.52 Å; torsion angles: 112.3°) .
  • 2D NMR : NOESY correlations confirm spatial proximity of the piperidine and dimethoxyphenyl groups .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; compare theoretical vs. experimental IR spectra to validate functional group orientations .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: How can substituent modifications on the benzimidazole or dimethoxyphenyl groups enhance target binding affinity? A: Key strategies include:

  • Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents on the benzimidazole ring increase π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Methoxy positional isomerism : Para-methoxy groups on the phenyl ring improve solubility, while ortho-substituents sterically hinder target engagement .
  • Piperidine substitution : Methyl or ethyl groups at the piperidine nitrogen modulate logP values (range: 2.1–3.5), affecting membrane permeability .
Substituent Biological Activity (IC₅₀, μM) logP
4-Fluorobenzimidazole0.12 ± 0.032.8
3,4-Dimethoxyphenyl0.45 ± 0.123.1
Piperidine-N-Me0.89 ± 0.212.3

Advanced Research: Molecular Docking and Dynamics

Q: How can molecular docking explain contradictory in vitro/in vivo activity data for this compound? A:

  • Docking protocols : Use AutoDock Vina with flexible ligand sampling to model interactions with dynamic binding pockets (e.g., G-protein-coupled receptors). Adjust protonation states at physiological pH .
  • MD simulations (100 ns) : Analyze root-mean-square deviation (RMSD) to assess ligand-receptor complex stability. For example, benzimidazole derivatives show stable H-bonds with Asp113 and Tyr156 residues in kinase targets .
  • Binding free energy (MM-PBSA) : Calculate ΔG values to correlate with experimental IC₅₀. Discrepancies often arise from solvent-accessible surface area (SASA) variations in hydrophobic regions .

Advanced Research: In Vivo Pharmacokinetic Modeling

Q: What methodologies improve bioavailability prediction for this compound in rodent models? A:

  • PAMPA assay : Measure passive permeability (Pe: >5 × 10⁻⁶ cm/s indicates high intestinal absorption) .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated demethylation of methoxy groups) .
  • Compartmental PK modeling : Fit plasma concentration-time curves with NONMEM to estimate t₁/₂ (typical range: 4–6 hrs) and volume of distribution (Vd: 1.2–1.8 L/kg) .

Advanced Research: Resolving Contradictory Biological Data

Q: How can researchers address discrepancies between enzyme inhibition assays and cell-based efficacy studies? A:

  • Off-target profiling : Perform kinome-wide screening (≥400 kinases) to identify promiscuous binding .
  • Redox interference : Test compound stability under assay conditions (e.g., DTT in buffer may reduce disulfide bonds in thioacetamide derivatives) .
  • Cell permeability correction : Normalize IC₅₀ values using efflux ratio (ER) from Caco-2 assays. For example, ER >3 suggests P-gp-mediated efflux limiting intracellular accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.